molecular formula C20H15ClN4O2 B12762482 Vatalanib metabolite M14 CAS No. 300843-21-4

Vatalanib metabolite M14

Cat. No.: B12762482
CAS No.: 300843-21-4
M. Wt: 378.8 g/mol
InChI Key: KAODZYLCWYKJKL-UHFFFAOYSA-N
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Description

Vatalanib metabolite M14 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, which is the formation of new blood vessels that supply the tumor with nutrients and oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vatalanib metabolite M14 involves multiple steps, including the formation of the core phthalazine structure and subsequent modifications to introduce specific functional groups. The synthetic route typically involves:

    Formation of the phthalazine core: This is achieved through a series of condensation reactions.

    Introduction of functional groups: Various reagents are used to introduce functional groups such as chlorophenyl and pyridinyl groups.

Industrial Production Methods

Industrial production of Vatalanib and its metabolites, including M14, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Vatalanib metabolite M14 undergoes several types of chemical reactions:

    Oxidation: This reaction is crucial for the metabolism of Vatalanib into its metabolites.

    Reduction: Although less common, reduction reactions can also occur.

    Substitution: Various substitution reactions are involved in the synthesis and modification of the compound.

Common Reagents and Conditions

    Oxidizing agents: Used in the oxidative metabolism of Vatalanib.

    Reducing agents: Occasionally used in specific synthetic steps.

    Catalysts: Various catalysts are employed to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378, which contribute to the total systemic exposure of Vatalanib .

Scientific Research Applications

Vatalanib metabolite M14 has several scientific research applications:

Mechanism of Action

Vatalanib metabolite M14 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby restricting the supply of nutrients and oxygen to tumors. The molecular targets include vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor, and c-KIT .

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.

    Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.

    Pazopanib: Targets vascular endothelial growth factor receptors and other tyrosine kinases.

Uniqueness

Vatalanib metabolite M14 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its role in the metabolism of Vatalanib. Unlike other similar compounds, this compound has distinct pharmacokinetic properties and contributes significantly to the overall systemic exposure of Vatalanib .

Properties

CAS No.

300843-21-4

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

[4-(4-chloroanilino)phthalazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanol

InChI

InChI=1S/C20H15ClN4O2/c21-14-5-7-15(8-6-14)22-20-17-4-2-1-3-16(17)18(23-24-20)19(26)13-9-11-25(27)12-10-13/h1-12,19,26H,(H,22,24)

InChI Key

KAODZYLCWYKJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=[N+](C=C4)[O-])O

Origin of Product

United States

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